N-Benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H16ClNO3 |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-benzyl-2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C17H16ClNO3/c18-11-17(20)19(12-13-4-2-1-3-5-13)14-6-7-15-16(10-14)22-9-8-21-15/h1-7,10H,8-9,11-12H2 |
InChI Key |
POYZNHCCXQEULA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N(CC3=CC=CC=C3)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Dihydrobenzo[b] dioxin-6-amine
The dihydrobenzodioxin amine serves as the primary building block. A modified Ullmann coupling is employed:
N-Benzylation via Mitsunobu Reaction
The benzyl group is introduced using Mitsunobu conditions to avoid racemization:
Chloroacetylation and Amide Bond Formation
The final step involves chloroacetyl chloride coupling:
-
Reactants : N-Benzyl-2,3-dihydrobenzo[b][1,dioxin-6-amine, chloroacetyl chloride.
-
Base : Triethylamine (2.5 equiv) in dichloromethane (DCM) at 0°C.
-
Reaction Time : 2 hours, followed by aqueous workup.
-
Purification : Recrystallization from ethanol/water (1:1) affords the product in 92% purity.
Advanced Methodologies and Optimization
Diastereomeric Salt Resolution for Enantiopure Products
A patent-described method resolves racemic intermediates using chiral acids:
Palladium-Catalyzed Coupling for Functionalization
Late-stage functionalization employs Pd₂(dba)₃/XantPhos systems:
-
Substrate : N-Benzyl-2-chloro-N-(2,3-dihydrobenzo[b]dioxin-6-yl)acetamide.
-
Conditions : Aryl halide (1.2 equiv), Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), t-BuONa, toluene, 110°C.
-
Outcome : Introduces aryl groups at the chloro position with 70–80% yields.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Mitsunobu + Acylation | Benzylation, Chloroacetylation | 78 | 92 | Mild conditions, high regioselectivity | Requires expensive DEAD reagent |
| Diastereomeric Salt | Resolution, Recrystallization | 65 | >99 | High enantiopurity | Multi-step, low overall yield |
| Pd-Catalyzed Coupling | Aryl functionalization | 75 | 95 | Versatile for derivatives | Sensitive to oxygen and moisture |
Reaction Monitoring and Quality Control
Chromatographic Analysis
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.44–7.28 (m, benzyl aromatics), 6.85 (d, J = 8.5 Hz, dihydrodioxin), 4.25 (s, OCH₂), 3.95 (s, NCH₂).
-
DSC : Melting point observed at 168–170°C, indicating crystalline purity.
Scale-Up Considerations and Industrial Relevance
Pilot-scale synthesis (100 g batch) highlights:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group (-Cl) at the 2-position is highly reactive, enabling nucleophilic substitution. This reactivity is central to functional group interconversion and structural diversification.
Mechanism : The chloro group undergoes displacement via SN1 or SN2 mechanisms, depending on reaction conditions. For example, in , a Suzuki reaction introduced a boronic acid-derived substituent, demonstrating the compound’s utility in forming complex heterocycles.
Amide Functionalization
The acetamide group (-NH-CO-) participates in acylation and condensation reactions, critical for modifying solubility or biological activity.
Mechanism : The amide nitrogen acts as a nucleophile, reacting with electrophilic partners like carbonyls or isocyanides. This reactivity is exploited in synthesizing bioisosteric analogs or optimizing pharmacokinetic profiles.
Oxidative and Reductive Functionalization
The dihydrobenzo[b] dioxin ring and benzyl group undergo oxidation/reduction, enabling structural modifications.
Mechanism : Oxidative/reductive processes target specific functional groups, such as nitro or aromatic rings, to generate reactive intermediates for downstream synthesis.
Comparative Reactivity Analysis
Structural analogs highlight the compound’s unique reactivity profile:
Scientific Research Applications
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes, particularly those involved in metabolic disorders and neurodegenerative diseases.
α-Glucosidase Inhibition
Research indicates that derivatives of N-Benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide exhibit inhibitory activity against the enzyme α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can be beneficial for managing Type 2 diabetes mellitus (T2DM).
In a study, several synthesized compounds were evaluated for their α-glucosidase inhibitory activity, revealing moderate effectiveness. The synthesis involved reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various acetamides to produce targeted inhibitors .
Anticancer Activity
The compound's structure suggests potential anticancer properties. A related study focused on synthesizing derivatives of acetamides and evaluating their cytotoxicity against various cancer cell lines. The findings indicated that some derivatives demonstrated significant anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown activity against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .
Case Study 1: Synthesis and Evaluation of Inhibitors
A study published in the Tropical Journal of Pharmaceutical Research synthesized various N-substituted acetamides derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine). These compounds were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results indicated that some derivatives exhibited promising inhibitory activities, suggesting their potential as therapeutic agents for T2DM and Alzheimer's disease (AD) .
Case Study 2: Anticancer Evaluation
Another research effort focused on the synthesis of acetamide derivatives and their evaluation against cancer cell lines. The study found that specific derivatives showed significant cytotoxic effects, indicating their potential as leads for anticancer drug development. The research emphasized the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Key Observations :
- JNS 1-40 uniquely combines a benzodioxane scaffold with a benzylated chloroacetamide, distinguishing it from simpler agrochemical analogs like alachlor or dimethenamid.
- The benzodioxane moiety is shared with compounds like those in and , but substitution patterns at the acetamide nitrogen or α-carbon dictate functional differences.
Key Observations :
Key Observations :
Physicochemical Properties
Biological Activity
N-Benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from 2,3-dihydrobenzo[b][1,4]dioxin derivatives. The synthetic pathway often includes the formation of the benzyl and chloro substituents on the acetamide framework. Detailed synthetic methods can be found in various patents and scientific literature .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have shown effectiveness against various bacterial strains. In one study, compounds were tested against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus, demonstrating significant inhibition compared to standard antibiotics .
| Compound | Concentration (μg/mm²) | Activity Against |
|---|---|---|
| Compound A | 0.88 | P. aeruginosa |
| Compound B | 0.44 | B. cereus |
| Compound C | 0.22 | S. aureus |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vivo studies involving ovarian cancer xenografts in nude mice showed that certain derivatives could suppress tumor growth significantly (up to 100% suppression) . This highlights the potential of this compound in cancer therapeutics.
The proposed mechanism of action for this compound involves interaction with specific biological targets such as G protein-coupled receptors (GPCRs). Research suggests that compounds with similar structures may modulate signaling pathways associated with cell proliferation and apoptosis .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated a series of compounds derived from the benzodioxane structure against common pathogens. The results indicated that modifications in the molecular structure significantly affected antimicrobial potency.
- Case Study on Cancer Xenografts : In a preclinical trial using ovarian cancer models, a derivative of this compound demonstrated remarkable efficacy in inhibiting tumor growth compared to control groups receiving no treatment .
Q & A
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Na₂CO₃, RT, 3–4 hrs | 75–85% | 95%+ |
| 2 | LiH/DMF, 12 hrs | 60–75% | 97%+ |
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
Contradictions may arise due to assay specificity (e.g., COX-2 vs. COX-1 inhibition) or cellular models. Strategies include:
Orthogonal Assays : Compare enzymatic inhibition (e.g., COX-2 IC₅₀) with cell-based anti-inflammatory activity (e.g., IL-6 suppression) .
Computational Docking : Use molecular dynamics simulations to assess binding affinity variations caused by substituents (e.g., methoxy vs. bromo groups) .
Metabolic Stability Tests : Evaluate hepatic microsomal stability to rule out false negatives from rapid degradation .
Q. Example Data Conflict Resolution
| Assay Type | Observed Activity | Resolution Strategy |
|---|---|---|
| Enzymatic (COX-2) | High inhibition | Confirm with cell-based TNF-α assay |
| Cellular Uptake | Low activity | Test prodrug derivatives for improved permeability |
Advanced: How do substituents on the benzo[d][1,4]dioxane ring influence selectivity for enzyme targets?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Enhance COX-2 selectivity by stabilizing interactions with hydrophobic binding pockets (e.g., 4m in shows 10-fold selectivity over COX-1) .
- Bulkier Substituents (e.g., -OCH₂CH₃) : Reduce off-target effects by steric hindrance; e.g., 4n in shows lower cytotoxicity in normal cells .
- Methodology for Optimization :
Advanced: What in silico strategies are effective for predicting metabolic pathways of this compound?
Methodological Answer:
Metabolite Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., benzylic positions) .
CYP450 Docking : Model interactions with CYP3A4/2D6 isoforms to predict hydroxylation or N-dealkylation .
Validation : Compare predictions with in vitro microsomal assays (e.g., NADPH-dependent metabolite formation) .
Basic: What safety protocols are recommended for handling this compound in lab settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (H315/H319) .
- Storage : Store at 2–8°C in airtight glass containers to prevent hydrolysis .
- Waste Disposal : Neutralize with 10% NaOH solution before incineration to avoid environmental release .
Advanced: How can researchers design SAR studies to improve aqueous solubility without compromising activity?
Methodological Answer:
- Strategies :
- Evaluation :
Advanced: What mechanistic insights explain its dual activity as an enzyme inhibitor and anticancer agent?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
